molecular formula C21H17NO B14240580 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde CAS No. 590398-00-8

2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde

Cat. No.: B14240580
CAS No.: 590398-00-8
M. Wt: 299.4 g/mol
InChI Key: CMRHDJAPKFCZBF-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a fused benzene and pyrrole ring. This particular compound features an ethyl group attached to the phenyl ring and an aldehyde group at the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this compound, 4-ethylbenzaldehyde can be used as the starting material. The reaction typically proceeds under reflux conditions with an acid catalyst such as hydrochloric acid or sulfuric acid .

Another method involves the use of transition metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce the ethyl group onto the phenyl ring, followed by cyclization to form the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the desired product. Additionally, continuous flow reactors can be used to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carboxylic acid.

    Reduction: 2-(4-ethylphenyl)-1H-benzo[g]indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets. Indole derivatives are known to interact with various enzymes and receptors in biological systems. For instance, they can act as agonists or antagonists at serotonin receptors, influencing neurotransmission . Additionally, indole derivatives can inhibit enzymes involved in cell proliferation, making them potential anticancer agents.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: A simpler indole derivative with an aldehyde group at the 3-position.

    2-Phenylindole: An indole derivative with a phenyl group at the 2-position.

    4-Ethylphenylindole: An indole derivative with an ethyl group on the phenyl ring.

Uniqueness

2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is unique due to the presence of both an ethyl group on the phenyl ring and an aldehyde group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

590398-00-8

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde

InChI

InChI=1S/C21H17NO/c1-2-14-7-9-16(10-8-14)20-19(13-23)18-12-11-15-5-3-4-6-17(15)21(18)22-20/h3-13,22H,2H2,1H3

InChI Key

CMRHDJAPKFCZBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O

Origin of Product

United States

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